![molecular formula C12H16BrN3O B2878199 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2196211-53-5](/img/structure/B2878199.png)
3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bromopyrimidine group attached to an 8-methyl-8-azabicyclo[3.2.1]octane moiety via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic and pyrimidine rings. The bromopyrimidine group is a heterocyclic aromatic ring, which could contribute to the compound’s reactivity .Chemical Reactions Analysis
The bromine atom in the bromopyrimidine group is a good leaving group, which means it could undergo nucleophilic substitution reactions. The bicyclic structure could also undergo various ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Sulfoxides
The bromine complex of 1,4-diazabicyclo[2.2.2]octane has been utilized for the selective oxidation of various sulfides to sulfoxides, showcasing the compound's role as an excellent oxidizing agent in aqueous media (Ōae et al., 1966).
Bridged Azabicyclic Compounds
Radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines have been used for synthesizing bridged azabicyclic compounds, yielding significant insights into regioselective cyclization processes (Ikeda et al., 1996).
Functionalized Carbocycles from Carbohydrates
A method involving the treatment of 6-bromo-6-deoxy- and 6-deoxy-6-iodo-D-glucopyranosyl compounds with zinc in ethanol has been developed to convert acyclic dideoxy-D-xylo-hex-5-enoses into 3-oxa-2-azabicyclo[3.3.0]octanes, demonstrating the compound's versatility in synthesizing functionalized carbocycles (Ferrier et al., 1983).
Synthesis of Azatropane
An efficient synthesis route for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been reported, highlighting the compound's potential in generating novel analogues with affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
Biological Applications and Structural Studies
Antifilarial Agents
N-acylated 1,4-diazabicyclo[3.2.1]octanes have shown potent microfilaricidal activity in the Litomosoides carinii gerbil test system, indicating their potential as antifilarial agents (Sturm et al., 1977).
Piracetam-like Nootropics
Derivatives involving the 1-azabicyclo[3.3.0]octane ring have been synthesized and evaluated for their cerebral function-improving effects, akin to piracetam, suggesting their utility in enhancing cognitive functions (Oka et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJGRINVAANEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2878120.png)
![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)
![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)
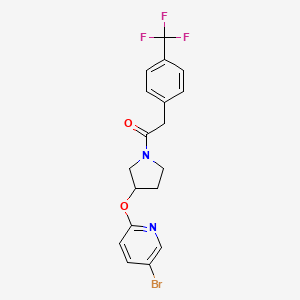
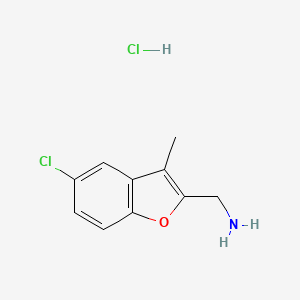
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)
![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)
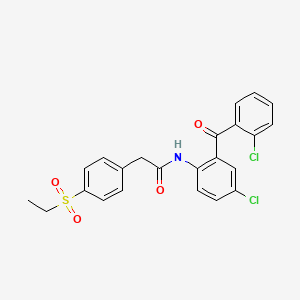
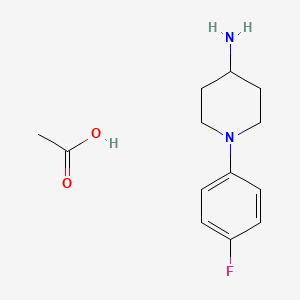
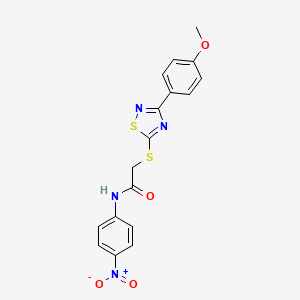
![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)